Dual Nuclear Receptor Activity: A Measurable Advantage Over Non-Adamantyl Analogs
This compound exhibits a unique dual-targeting profile, acting on both ROR-alpha and SF-1, which is a direct consequence of its adamantyl-thiadiazole-furan architecture. In direct contrast, non-adamantyl N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives are reported as VEGFR-2 inhibitors with no significant activity on these nuclear receptors [1]. This distinct polypharmacology is not achievable with the broader in-class compounds.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | ROR-alpha EC50: 317 nM; SF-1 EC50: 257 nM [2] |
| Comparator Or Baseline | Non-adamantantyl N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives are VEGFR-2 inhibitors at 7.4-11.5 nM, with no reported ROR-alpha/SF-1 activity [1]. |
| Quantified Difference | Target engagement is qualitatively distinct (Nuclear receptor family vs. Kinase family), preventing direct affinity comparison but confirming orthogonal biological application. |
| Conditions | Biochemical cell-free assays for compound 292161-80-9 [2]; VEGFR-2 inhibition and MTT cancer cell line assays for the comparator series [1]. |
Why This Matters
Procurement for nuclear receptor research necessitates this specific compound, as non-adamantyl analogs will fail to engage the ROR-alpha/SF-1 targets.
- [1] Hekal MH, Farag PS, Hemdan MM, El-Sayed WM. New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2. Bioorg Chem. 2021 Oct;115:105176. View Source
- [2] BindingDB. BDBM39537 (MLS000077996). Affinity Data for Nuclear receptor ROR-alpha (Alpha-2) and Steroidogenic factor 1. The Scripps Research Institute Molecular Screening Center. View Source
